[1,5-Dinitro-7-(4-morpholinylcarbonyl)-3-azabicyclo[3.3.1]non-6-en-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[7-(MORPHOLINOCARBONYL)-1,5-DINITRO-3-AZABICYCLO[331]NON-6-EN-3-YL]ACETIC ACID is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(MORPHOLINOCARBONYL)-1,5-DINITRO-3-AZABICYCLO[3.3.1]NON-6-EN-3-YL]ACETIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, nitration, and the introduction of the morpholinocarbonyl and acetic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[7-(MORPHOLINOCARBONYL)-1,5-DINITRO-3-AZABICYCLO[3.3.1]NON-6-EN-3-YL]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The morpholinocarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields the corresponding amines, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[7-(MORPHOLINOCARBONYL)-1,5-DINITRO-3-AZABICYCLO[3.3.1]NON-6-EN-3-YL]ACETIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[7-(MORPHOLINOCARBONYL)-1,5-DINITRO-3-AZABICYCLO[3.3.1]NON-6-EN-3-YL]ACETIC ACID involves its interaction with specific molecular targets. The nitro groups and morpholinocarbonyl moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-[7-(MORPHOLINOCARBONYL)-1,5-DINITRO-3-AZABICYCLO[3.3.1]NON-6-EN-3-YL]ACETIC ACID: shares structural similarities with other bicyclic compounds containing nitro and morpholinocarbonyl groups.
Uniqueness
The unique combination of the bicyclic core, nitro groups, and morpholinocarbonyl moiety distinguishes this compound from others
Properties
Molecular Formula |
C15H20N4O8 |
---|---|
Molecular Weight |
384.34 g/mol |
IUPAC Name |
2-[7-(morpholine-4-carbonyl)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl]acetic acid |
InChI |
InChI=1S/C15H20N4O8/c20-12(21)7-16-9-14(18(23)24)5-11(6-15(8-14,10-16)19(25)26)13(22)17-1-3-27-4-2-17/h5H,1-4,6-10H2,(H,20,21) |
InChI Key |
OUQURFNIMNDUEW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3(CC(C2)(CN(C3)CC(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.